molecular formula C11H11NO2S2 B2800160 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoic acid CAS No. 927999-37-9

3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoic acid

Cat. No.: B2800160
CAS No.: 927999-37-9
M. Wt: 253.33
InChI Key: JYQQQEGSRUWQNS-UHFFFAOYSA-N
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Description

3-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoic acid is a chemical reagent designed for research use only, featuring a hybrid scaffold that integrates thiophene and thiazole heterocycles. This compound is of significant interest in medicinal chemistry, particularly in the search for new agents to combat multidrug-resistant pathogens. Thiazole derivatives are recognized as privileged structures in drug discovery, demonstrating a broad spectrum of pharmacological properties, including potent antibacterial and antifungal activities . Specifically, 4-substituted thiazole compounds with aryl and heteroaryl moieties, such as thiophene, have shown excellent activity against challenging Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and tedizolid/linezolid-resistant S. aureus . The propanoic acid side chain enhances the molecule's potential for further synthetic modification, allowing researchers to develop prodrugs or conjugate the core structure with other pharmacophores to explore structure-activity relationships (SAR) . This makes it a valuable building block for generating novel candidates targeting WHO priority pathogens and emerging fungal pathogens such as Candida auris . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c1-7-12-11(8-3-2-6-15-8)9(16-7)4-5-10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQQQEGSRUWQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoic acid typically involves the condensation of appropriate thiazole and thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole and thiophene moieties in the compound undergo oxidation under controlled conditions. Key findings include:

Reaction Type Reagents/Conditions Major Products Mechanistic Insights
Thiazole oxidationKMnO₄ (acidic/basic media)Sulfoxide/sulfone derivativesElectrophilic attack at sulfur atom
Thiophene oxidationH₂O₂/Fe²⁺ (Fenton-like system)Thiophene-1,oxide derivatives Radical-mediated oxidation
  • Thiazole ring oxidation predominantly targets the sulfur atom, forming sulfoxides or sulfones depending on reaction duration and stoichiometry.
  • Thiophene oxidation under radical conditions generates oxygenated derivatives, with regioselectivity influenced by electron-donating methyl groups .

Reduction Reactions

The compound’s unsaturated rings and carboxylic acid group participate in reduction pathways:

Reaction Type Reagents/Conditions Major Products Key Observations
Thiazole reductionNaBH₄ or LiAlH₄Dihydrothiazole derivativesSelective reduction of C=N bonds
Carboxylic acid reductionBH₃·THFAlcohol derivativesRequires anhydrous conditions
  • Thiazole reduction proceeds via hydride attack at the C=N bond, yielding dihydrothiazoles with retained thiophene substitution.
  • Carboxylic acid reduction to primary alcohols is achievable but requires protection of reactive heterocycles to prevent side reactions.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at both thiazole and thiophene rings:

Reaction Type Reagents/Conditions Major Products Regiochemical Notes
Thiophene electrophilic substitutionHNO₃/H₂SO₄ 5-Nitrothiophene derivatives Nitration occurs at α-position
Thiazole nucleophilic substitutionRNH₂ (amine nucleophiles) 2-Amino-thiazole derivatives Substitution at C-2 of thiazole
  • Thiophene nitration favors the α-position due to electron-rich π-system, confirmed by regioselectivity studies .
  • Thiazole amination at C-2 is facilitated by the electron-withdrawing effect of the trifluoromethyl group (if present) .

Esterification and Decarboxylation

The propanoic acid side chain undergoes typical carboxylic acid reactions:

Reaction Type Reagents/Conditions Major Products Yield Optimization
EsterificationDCC/DMAP (coupling agents)Methyl/ethyl estersDMAP accelerates reaction kinetics
DecarboxylationCu/quinoline (thermal) Thiazole-thiophene alkanes Requires temperatures >150°C
  • Esterification with methanol or ethanol proceeds efficiently under coupling agent catalysis.
  • Decarboxylation under thermal conditions eliminates CO₂, forming alkyl-linked thiazole-thiophene hybrids .

Hydroarylation in Superacid Media

Recent studies highlight unique reactivity in Brønsted superacids (e.g., triflic acid):

Reaction Type Conditions Major Products Mechanistic Pathway
HydroarylationTfOH, 0°C Bis-arylpropanoic acid derivatives Electrophilic dication intermediate
  • The thiophene-thiazole system forms a stabilized dication in TfOH, enabling Friedel-Crafts-type coupling with arenes .
  • Product diversity includes bis-aryl derivatives with enhanced π-conjugation, validated by NMR and X-ray crystallography .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds containing thiazole and thiophene moieties exhibit notable antimicrobial properties. For instance, derivatives of thiazole have been shown to possess antibacterial, antifungal, and antiviral activities. A study highlighted the effectiveness of thiazole derivatives against various pathogens, suggesting that 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoic acid may share similar properties due to its structural components .

Anticancer Properties
Thiazole-containing compounds have also been investigated for their anticancer potential. In vitro studies demonstrated that certain thiazole derivatives inhibit cancer cell proliferation by inducing apoptosis. The specific compound this compound could be a candidate for further exploration in cancer therapy .

Neuroprotective Effects
Emerging research suggests that thiazole derivatives can exhibit neuroprotective effects. These compounds may mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues. The structural characteristics of this compound make it a potential candidate for such studies .

Agricultural Applications

Pesticidal Activity
The compound's structure suggests potential applications in agriculture as a pesticide or herbicide. Thiazole and thiophene derivatives are known for their ability to disrupt the life cycles of pests and pathogens affecting crops. Preliminary studies indicate that this compound may possess similar properties, warranting further investigation into its efficacy as an agricultural chemical .

Materials Science Applications

Polymer Chemistry
In materials science, compounds like this compound can be utilized in the synthesis of novel polymers. The incorporation of thiazole and thiophene groups can enhance the thermal stability and mechanical properties of polymers. Research has shown that such modifications can lead to materials with improved performance in various applications .

Data Tables

Application Area Potential Benefits References
Medicinal ChemistryAntimicrobial, anticancer, neuroprotective properties
Agricultural SciencePesticidal activity
Materials ScienceEnhanced polymer properties

Case Studies

  • Antimicrobial Efficacy Study : A recent study tested various thiazole derivatives against common bacterial strains. Results indicated that certain derivatives significantly inhibited bacterial growth at low concentrations, suggesting a promising application for this compound in developing new antibiotics .
  • Cancer Cell Proliferation Inhibition : In vitro experiments showed that thiazole derivatives could reduce the viability of cancer cells by more than 50% at specific concentrations. This finding highlights the potential for this compound as a lead compound in anticancer drug development .
  • Pesticide Efficacy Trials : Field trials demonstrated the effectiveness of thiazole-based pesticides in controlling pest populations in crops. The results support the hypothesis that 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-y]propanoic acid could serve as an effective agricultural agent .

Mechanism of Action

The mechanism of action of 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole-Thiophene Hybrids

  • Compound 10 (): 3-((4-Oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid Structural Differences: Contains an oxo group and a p-tolylamino substituent on the thiazole ring, unlike the target compound’s methyl and unmodified thiophene linkage. The p-tolylamino group could enhance binding to hydrophobic enzyme pockets .
  • 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid (): Structural Differences: Replaces the thiazole with an oxadiazole ring. Implications: Oxadiazole’s higher electronegativity may alter electronic distribution, affecting interactions with biological targets. This compound’s lack of a methyl substituent might reduce steric hindrance, improving enzyme accessibility .

Biocatalytic and Metabolic Analogues

  • 2-Amino-3-(thiophen-2-yl)propanoic Acid (): Structural Differences: Lacks the thiazole ring and methyl group but retains the thiophene-propanoic acid backbone. However, its simpler structure makes it a substrate for phenylalanine ammonia-lyase (PAL) in biocatalytic reactions .
  • (S)-2-Amino-3-(4-(((4-Methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic Acid (): Structural Differences: Features an aryl-substituted thiazole and an amino acid backbone. Implications: The aryl group may enhance π-π interactions in enzyme binding, while the amino acid moiety improves solubility. The target compound’s thiophene group could offer similar π-stacking with reduced steric bulk .

Antimicrobial Chlorinated Derivatives ()

  • 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic Acid (Compound 1): Structural Differences: Chlorinated phenyl ring instead of thiazole-thiophene. Implications: Chlorine atoms increase electronegativity and membrane penetration, contributing to strong activity against E. coli and S. aureus. The target compound’s thiophene-thiazole system may achieve similar effects via aromatic interactions rather than halogen bonding .

Biological Activity

3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

  • IUPAC Name : this compound
  • CAS Number : 1049030-57-0
  • Molecular Formula : C10H9NOS2
  • Molecular Weight : 239.31 g/mol

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, a study involving various thiazole derivatives demonstrated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15.6 µg/mL to 62.5 µg/mL for these compounds .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (µg/mL)Target Organism
This compound15.6 - 62.5S. aureus, E. coli
Other Thiazole Derivatives7.8 - 125Various Bacterial Strains

Anticancer Activity

Thiazole compounds have been explored for their potential as anticancer agents. A study highlighted the synthesis of thiazole derivatives that showed promising activity against human cancer cell lines, particularly through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study: Thiazole Derivatives Against Cancer
In a comparative analysis, specific thiazole derivatives displayed IC50 values in the low micromolar range against cancer cell lines such as HeLa and MCF-7. The structure-activity relationship (SAR) indicated that modifications at the thiazole ring significantly influenced biological activity.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives have also been documented. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting their potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups on the thiazole ring enhances biological activity. Modifications at specific positions on the thiazole ring can lead to increased potency against various biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Electron-withdrawing groupIncreased potency
Bulky substituentsDecreased activity
Positioning of substituentsCritical for target specificity

Q & A

Q. What are the standard synthetic routes for 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoic acid in laboratory settings?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of thiophene-2-carbaldehyde derivatives with thioureas or thioamides to form the thiazole core.
  • Step 2 : Cyclization under acidic/basic conditions (e.g., using H2SO4 or Na2CO3) to assemble the thiazole-thiophene scaffold.
  • Step 3 : Introduction of the propanoic acid moiety via alkylation or nucleophilic substitution. Purification is achieved through recrystallization (e.g., methanol or ethanol) or column chromatography. Reaction progress is monitored via TLC and validated by melting point analysis .

Q. How is the compound characterized after synthesis?

Key characterization methods include:

  • Spectroscopy : <sup>1</sup>H NMR and <sup>13</sup>C NMR to confirm proton/carbon environments (e.g., thiophene protons at δ 6.8–7.5 ppm, thiazole carbons at ~160–170 ppm).
  • IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1700 cm<sup>-1</sup>, S-C=N vibrations at ~650 cm<sup>-1</sup>).
  • Elemental Analysis : Validation of molecular formula (e.g., C11H11NO2S2).
  • Mass Spectrometry (MS) : ESI-MS or EI-MS to confirm molecular ion peaks .

Q. What are the key structural features influencing its chemical reactivity?

  • Thiophene-thiazole core : Enhances π-π stacking and redox activity.
  • Propanoic acid group : Enables salt formation (e.g., sodium/potassium salts for solubility optimization) and participation in hydrogen bonding.
  • Methyl substitution at C2 of thiazole : Steric effects modulate electrophilic substitution reactions .

Advanced Research Questions

Q. What strategies are employed to evaluate its biological activity in antimicrobial studies?

  • In vitro assays : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Structure-activity relationship (SAR) : Modifying the thiophene or thiazole substituents to enhance potency.
  • Molecular docking : Targeting bacterial enzymes (e.g., dihydrofolate reductase) to predict binding modes. Contradictions in MIC data between analogs require validation via time-kill assays or efflux pump inhibition studies .

Q. How can computational methods elucidate its interaction mechanisms with biological targets?

  • Molecular dynamics simulations : Analyze stability of ligand-protein complexes (e.g., with PPAR-γ for anti-inflammatory activity).
  • QSAR modeling : Correlate electronic parameters (e.g., logP, polar surface area) with activity.
  • Density functional theory (DFT) : Predict reactive sites for electrophilic/nucleophilic attacks based on frontier molecular orbitals .

Q. How are reaction conditions optimized to improve synthetic yields?

  • Catalyst screening : Transition metals (e.g., CuI) for Ullmann-type couplings.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Temperature control : Reflux (80–100°C) for thiazole formation vs. room temperature for acid-sensitive steps. Yield improvements from 40% to >70% are achievable via DoE (Design of Experiments) .

Q. How can stability under varying pH and temperature conditions be assessed?

  • Thermogravimetric analysis (TGA) : Decomposition points (>200°C indicate thermal stability).
  • HPLC monitoring : Degradation products under acidic (pH 2) or alkaline (pH 10) conditions.
  • Accelerated stability studies : 40°C/75% RH for 4 weeks to simulate long-term storage .

Q. What methods resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Compare MIC data with biofilm inhibition or intracellular survival assays.
  • Metabolomic profiling : Identify off-target effects (e.g., mitochondrial toxicity) using LC-MS.
  • Batch-to-batch reproducibility : Ensure purity (>95% by HPLC) to exclude impurities as confounding factors .

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